molecular formula C9H7Br2ClO B3001272 2,4-Dibromo-3,5-dimethylbenzoyl chloride CAS No. 2490430-32-3

2,4-Dibromo-3,5-dimethylbenzoyl chloride

Cat. No.: B3001272
CAS No.: 2490430-32-3
M. Wt: 326.41
InChI Key: NZVAHMHIMVOTRP-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,5-dimethylbenzoyl chloride is an organic compound with the molecular formula C9H8Br2ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two bromine atoms at the 2 and 4 positions and two methyl groups at the 3 and 5 positions. This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes .

Mode of Action

These compounds typically undergo nucleophilic substitution reactions . The bromine atoms on the benzene ring can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

Biochemical Pathways

Halogenated benzoyl chlorides are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds.

Pharmacokinetics

The presence of halogens can also affect the compound’s metabolic stability .

Result of Action

Halogenated benzoyl chlorides are often used as intermediates in the synthesis of more complex organic compounds .

Action Environment

The action of 2,4-Dibromo-3,5-dimethylbenzoyl chloride can be influenced by various environmental factors. For instance, the presence of nucleophiles can facilitate its reaction with other compounds. Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3,5-dimethylbenzoyl chloride typically involves the bromination of 3,5-dimethylbenzoyl chloride. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually performed under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding 3,5-dimethylbenzoyl chloride.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the benzoyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution: Products include various substituted benzoyl derivatives.

    Reduction: The major product is 3,5-dimethylbenzoyl chloride.

    Oxidation: Products include oxidized forms of the benzoyl group, such as carboxylic acids.

Scientific Research Applications

2,4-Dibromo-3,5-dimethylbenzoyl chloride is used in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylbenzoyl chloride: Lacks the bromine atoms, making it less reactive in certain substitution reactions.

    2,4-Dibromobenzoyl chloride: Lacks the methyl groups, which can affect its steric properties and reactivity.

    2,5-Dimethylbenzyl chloride: Has a different substitution pattern, leading to different chemical properties and applications.

Uniqueness

2,4-Dibromo-3,5-dimethylbenzoyl chloride is unique due to the presence of both bromine atoms and methyl groups, which confer specific reactivity and steric properties. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

2,4-dibromo-3,5-dimethylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2ClO/c1-4-3-6(9(12)13)8(11)5(2)7(4)10/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVAHMHIMVOTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)Br)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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